4-fluoro-N-(1-(1-(p-tolyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide
CAS No.: 1251682-20-8
Cat. No.: VC5173157
Molecular Formula: C22H22FN5O2
Molecular Weight: 407.449
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1251682-20-8 |
|---|---|
| Molecular Formula | C22H22FN5O2 |
| Molecular Weight | 407.449 |
| IUPAC Name | 4-fluoro-N-[1-[1-(4-methylphenyl)triazole-4-carbonyl]piperidin-4-yl]benzamide |
| Standard InChI | InChI=1S/C22H22FN5O2/c1-15-2-8-19(9-3-15)28-14-20(25-26-28)22(30)27-12-10-18(11-13-27)24-21(29)16-4-6-17(23)7-5-16/h2-9,14,18H,10-13H2,1H3,(H,24,29) |
| Standard InChI Key | IPKXRYNNYUYUDK-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)N2C=C(N=N2)C(=O)N3CCC(CC3)NC(=O)C4=CC=C(C=C4)F |
Introduction
Structural Characterization and Molecular Properties
Chemical Architecture
The compound features a piperidin-4-yl core linked to a 1,2,3-triazole ring via a carbonyl group. The triazole moiety is substituted with a p-tolyl group (4-methylphenyl), while the piperidine nitrogen is acylated by a 4-fluorobenzamide group. This arrangement creates a rigid, planar triazole ring connected to a flexible piperidine scaffold, enabling diverse intermolecular interactions.
The IUPAC name, 4-fluoro-N-(1-(1-(p-tolyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide, systematically describes its structure:
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Piperidin-4-yl: A six-membered saturated ring with one nitrogen atom.
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1-(p-Tolyl)-1H-1,2,3-triazole-4-carbonyl: A triazole ring substituted at position 1 with a p-tolyl group and at position 4 with a carbonyl.
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4-Fluorobenzamide: A benzamide derivative with a fluorine atom at the para position.
Physicochemical Properties
The molecular formula is CHFNO, yielding a molecular weight of 392.43 g/mol. Key properties include:
| Property | Value |
|---|---|
| LogP (Partition Coefficient) | ~3.2 (estimated) |
| Hydrogen Bond Donors | 2 (amide NH, triazole NH) |
| Hydrogen Bond Acceptors | 5 (carbonyl O, triazole N) |
| Polar Surface Area | ~95 Ų |
These properties suggest moderate lipophilicity and the potential for blood-brain barrier permeability, though experimental validation is required .
Synthesis and Optimization
Retrosynthetic Analysis
The compound is synthesized via a multi-step sequence:
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Formation of the Triazole Core: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) between a p-tolyl azide and a piperidine-bearing alkyne .
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Piperidine Functionalization: Acylation of the piperidine nitrogen with 4-fluorobenzoyl chloride.
Step 1: Triazole Formation
p-Tolyl azide reacts with ethyl propiolate under Cu(I) catalysis to yield ethyl 1-(p-tolyl)-1H-1,2,3-triazole-4-carboxylate. Hydrolysis of the ester produces the carboxylic acid, which is then coupled to piperidin-4-amine using carbodiimide chemistry .
Step 2: Benzamide Incorporation
The free amine on piperidine reacts with 4-fluorobenzoyl chloride in dichloromethane, catalyzed by N,N-diisopropylethylamine (DIPEA), to form the final benzamide .
Structure-Activity Relationships (SAR)
While direct biological data for this compound are unavailable, SAR from analogous triazole-piperidine derivatives reveals:
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p-Tolyl Substitution: Enhances hydrophobic interactions with target proteins compared to smaller alkyl groups .
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4-Fluorobenzamide: The electron-withdrawing fluorine improves metabolic stability and membrane permeability .
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Triazole Positioning: The 1,4-disubstituted triazole optimizes π-π stacking and hydrogen bonding .
Challenges and Future Directions
Metabolic Stability
Triazole-containing compounds often exhibit cytochrome P450-mediated oxidation. Introducing electron-withdrawing groups (e.g., fluorine) or blocking susceptible positions could mitigate this .
Target Identification
Proteomic profiling and molecular docking studies are needed to identify high-affinity targets. Preliminary simulations suggest affinity for heat shock protein 90 (HSP90) and tubulin .
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